![molecular formula C11H14N2OS B1373211 N-(1-carbamothioyl-1-methylethyl)benzamide CAS No. 582289-89-2](/img/structure/B1373211.png)
N-(1-carbamothioyl-1-methylethyl)benzamide
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Description
N-(1-carbamothioyl-1-methylethyl)benzamide (N-CMB) is a small organic molecule that has been studied for its potential therapeutic and pharmacological applications. It is a derivative of benzamide and is structurally related to other benzamides, such as carbamazepine, which are used to treat epilepsy. N-CMB has been studied for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent. It has also been studied for its potential to act as a neuroprotective agent.
Scientific Research Applications
Antibacterial and Antifungal Activities
- Compounds similar to N-(1-carbamothioyl-1-methylethyl)benzamide have shown potential in antibacterial and antifungal activities. For example, a study by (Belz et al., 2013) synthesized new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and tested them for antibacterial and antifungal activity. Another study by (Adam et al., 2016) characterized a similar compound, finding it effective against gram-positive and gram-negative bacteria.
Synthesis and Characterization
- Several studies have focused on the synthesis and characterization of these compounds. For instance, (Binzet et al., 2009) discussed the synthesis of Cu(II) and Ni(II) complexes of certain benzamide derivatives. Additionally, (Sheeba et al., 2014) synthesized new chiral ligands and Ru(II) complexes for potential application in asymmetric transfer hydrogenation of ketones.
Corrosion Inhibition and Material Sciences
- In the field of material sciences, compounds like N-(1-carbamothioyl-1-methylethyl)benzamide are explored as corrosion inhibitors. A study by (Zulkifli et al., 2017) synthesized thiourea derivatives and investigated their efficacy as corrosion inhibitors on mild steel.
Anti-Cancer Activity
- The potential anti-cancer activity of related compounds has also been explored. (Kommagalla et al., 2014) and (Rode et al., 2020) have conducted studies on benzamide analogues, showing promise in cancer treatment.
properties
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenepropan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,10(12)15)13-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPANCBAHVFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamothioyl-1-methylethyl)benzamide |
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